N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
CAS No.: 898405-40-8
Cat. No.: VC7327852
Molecular Formula: C17H26N2O5S2
Molecular Weight: 402.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898405-40-8 |
|---|---|
| Molecular Formula | C17H26N2O5S2 |
| Molecular Weight | 402.52 |
| IUPAC Name | N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide |
| Standard InChI | InChI=1S/C17H26N2O5S2/c1-4-5-11-19(15-10-12-25(21,22)13-15)17(20)14-6-8-16(9-7-14)26(23,24)18(2)3/h6-9,15H,4-5,10-13H2,1-3H3 |
| Standard InChI Key | HZCRSTMIQSONPN-UHFFFAOYSA-N |
| SMILES | CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Introduction
N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structure, featuring a butyl group, a dimethylsulfamoyl moiety, and a thiolane derivative with dioxo functionality, suggests potential applications in medicinal chemistry and pharmaceutical research. This article provides an in-depth exploration of its chemical properties, synthesis methods, potential applications, and biological relevance.
Structural Features
The compound's molecular structure includes:
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A benzamide backbone.
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A butyl group attached to the nitrogen atom.
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A dimethylsulfamoyl moiety contributing to its sulfonamide properties.
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A thiolane ring with two oxygen atoms in a dioxo configuration.
These features make the compound chemically versatile and potentially biologically active.
Synthesis
The synthesis of N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves multi-step organic reactions. Key steps include:
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Preparation of Benzamide Derivative:
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Starting from a substituted benzoyl chloride or benzamide precursor.
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Functionalization of the aromatic ring at the para position.
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Incorporation of the Sulfonamide Group:
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Reaction with dimethylsulfamoyl chloride under controlled conditions.
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Use of a base (e.g., triethylamine) to neutralize by-products.
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Attachment of Thiolane Ring:
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Introduction of the thiolane moiety via nucleophilic substitution or cyclization reactions.
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Oxidation to form the dioxo functionality.
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Final Purification:
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Techniques such as High-Performance Liquid Chromatography (HPLC) and recrystallization ensure high purity.
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Analytical Characterization
To confirm the identity and purity of the compound, analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determines molecular structure and functional groups. |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation patterns. |
| Infrared Spectroscopy (IR) | Identifies characteristic functional group vibrations. |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and monitors reaction progress. |
Potential Applications
The unique structural features of N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide suggest several potential applications:
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Medicinal Chemistry:
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The compound may serve as a lead molecule for drug development targeting enzymes or receptors in disease pathways.
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Similar sulfonamide derivatives have demonstrated antimicrobial, anticancer, and anti-inflammatory activities.
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Pharmaceutical Research:
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Possible use as an enzyme inhibitor or modulator in metabolic or signaling pathways.
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Chemical Biology:
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Its functional groups allow for derivatization to explore structure-activity relationships (SAR).
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Biological Relevance
Although specific biological data for this compound is limited, structurally related compounds have shown significant activity:
Further studies are required to evaluate its pharmacokinetics, toxicity profiles, and efficacy in biological systems.
Challenges and Future Directions
Key challenges in utilizing this compound include:
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Limited data on its biological activity.
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Need for comprehensive toxicological studies to establish safety profiles.
Future research should focus on:
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Molecular docking studies to predict binding affinities with biological targets.
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In vitro and in vivo assays to assess pharmacological activity.
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Optimization of synthetic routes to improve yield and scalability.
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